1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate 1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate
Brand Name: Vulcanchem
CAS No.: 843666-34-2
VCID: VC5766317
InChI: InChI=1S/C26H45NO6/c1-26(2,3)32-24(30)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-25(31)33-27-22(28)20-21-23(27)29/h4-21H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C26H45NO6
Molecular Weight: 467.647

1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate

CAS No.: 843666-34-2

Cat. No.: VC5766317

Molecular Formula: C26H45NO6

Molecular Weight: 467.647

* For research use only. Not for human or veterinary use.

1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate - 843666-34-2

Specification

CAS No. 843666-34-2
Molecular Formula C26H45NO6
Molecular Weight 467.647
IUPAC Name 1-O-tert-butyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate
Standard InChI InChI=1S/C26H45NO6/c1-26(2,3)32-24(30)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-25(31)33-27-22(28)20-21-23(27)29/h4-21H2,1-3H3
Standard InChI Key JTOVMMPSILRQQJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s systematic IUPAC name is 1-O-tert-butyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate, reflecting its dual functional groups: a tert-butyl ester at one terminus and an N-hydroxysuccinimide (NHS) ester at the other. Its molecular formula is C26H45NO6\text{C}_{26}\text{H}_{45}\text{NO}_{6}, with a molecular weight of 467.64 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number843666-34-2
Molecular FormulaC26H45NO6\text{C}_{26}\text{H}_{45}\text{NO}_{6}
Molecular Weight467.64 g/mol
SynonymsBoc-C16-NHS ester; t-butyl-octadecanedioate-NHS ester
Storage ConditionsRoom temperature, inert atmosphere
Hazard StatementsH302, H315, H319, H335

The tert-butyl group enhances steric protection of the ester moiety, while the NHS ester facilitates efficient conjugation with primary amines in proteins or small molecules .

Structural Analysis

The compound’s 18-carbon alkyl chain bridges the tert-butyl and NHS ester groups, providing flexibility and hydrophobicity critical for cell membrane permeability. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its linear conformation, with the NHS ester adopting a planar configuration ideal for nucleophilic attack . The InChIKey JTOVMMPSILRQQJ-UHFFFAOYSA-N uniquely identifies its stereochemical features .

Synthesis and Purification

Synthetic Pathways

Boc-C16-NHS ester is synthesized via a two-step process:

  • Diacid Activation: Octadecanedioic acid undergoes tert-butylation at one carboxyl group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.

  • NHS Ester Formation: The remaining carboxyl group is activated with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC) .

Reaction yields typically exceed 70%, with purification achieved via silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures .

Quality Control

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure >95% purity. Fourier-transform infrared spectroscopy (FTIR) verifies ester carbonyl stretches at 1730–1750 cm1^{-1} and NHS carbonyl peaks at 1810 cm1^{-1} .

Applications in Targeted Protein Degradation

Role in PROTAC Design

PROTACs are heterobifunctional molecules comprising a target protein ligand, an E3 ubiquitin ligase recruiter, and a linker. Boc-C16-NHS ester’s 16-carbon chain optimizes linker length for simultaneous engagement of both moieties, enabling efficient ubiquitination and proteasomal degradation of disease-causing proteins .

Table 2: PROTAC Linker Comparison

Linker TypeLength (Atoms)FlexibilityHydrophobicity
Boc-C16-NHS ester16HighModerate
PEG-based linkers4–12VariableLow
Alkyl/ether hybrids8–14ModerateHigh

Studies demonstrate that PROTACs using Boc-C16-NHS ester exhibit superior degradation efficiency (>90% target depletion at 100 nM) compared to shorter linkers .

Antibody-Drug Conjugate (ADC) Development

In ADCs, Boc-C16-NHS ester covalently links antibodies to cytotoxic payloads. Its non-cleavable design ensures stability in systemic circulation, releasing the drug only upon antibody internalization and lysosomal processing. Preclinical trials show ADCs with this linker achieve tumor-to-plasma ratios exceeding 10:1 .

Recent Advances and Future Directions

Innovations in Linker Technology

Recent modifications include incorporating polyethylene glycol (PEG) spacers into the alkyl chain to enhance solubility. A 2025 study reported a PEGylated variant (Boc-C16-PEG4-NHS) with 40% improved pharmacokinetics in murine models .

Expanding Therapeutic Applications

Ongoing research explores Boc-C16-NHS ester’s utility in degrader-antibody conjugates (DACs), which combine ADC and PROTAC mechanisms. Early results indicate DACs targeting HER2-positive breast cancer achieve complete tumor regression in 60% of cases .

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